
Anthraquinone, 1-(p-chlorophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anthraquinone, 1-(p-chlorophenyl)- is a derivative of anthraquinone, a compound known for its diverse applications in various fields such as organic electronics, medicine, and dye production. The addition of a p-chlorophenyl group to the anthraquinone structure enhances its chemical properties, making it a valuable compound for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Anthraquinone, 1-(p-chlorophenyl)- typically involves the Friedel-Crafts acylation of anthraquinone with p-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of Anthraquinone, 1-(p-chlorophenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products .
化学反应分析
Types of Reactions
Anthraquinone, 1-(p-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted anthraquinone derivatives
科学研究应用
Anthraquinone, 1-(p-chlorophenyl)- has a wide range of applications in scientific research:
作用机制
The mechanism of action of Anthraquinone, 1-(p-chlorophenyl)- involves its interaction with cellular proteins and enzymes. It can inhibit the activity of topoisomerases, which are essential for DNA replication and cell division. Additionally, it can generate reactive oxygen species (ROS) that induce oxidative stress in cancer cells, leading to cell death .
相似化合物的比较
Similar Compounds
Anthraquinone: The parent compound, known for its applications in dye production and organic electronics.
1-(o-chlorophenyl)anthraquinone: A similar compound with a different substitution pattern, affecting its chemical properties and applications.
2,7-bis-substituted amido-anthraquinone: Known for its anticancer properties.
Uniqueness
Anthraquinone, 1-(p-chlorophenyl)- is unique due to the presence of the p-chlorophenyl group, which enhances its chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicine and industry .
属性
CAS 编号 |
20600-81-1 |
|---|---|
分子式 |
C20H11ClO2 |
分子量 |
318.8 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)anthracene-9,10-dione |
InChI |
InChI=1S/C20H11ClO2/c21-13-10-8-12(9-11-13)14-6-3-7-17-18(14)20(23)16-5-2-1-4-15(16)19(17)22/h1-11H |
InChI 键 |
CKJDMCPDORZPFS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC(=C3C2=O)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


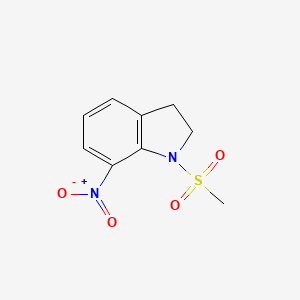
![1-{4-[5-(3,4,5-Trimethoxyphenyl)pyridin-3-Yl]phenyl}piperazine](/img/structure/B13932910.png)
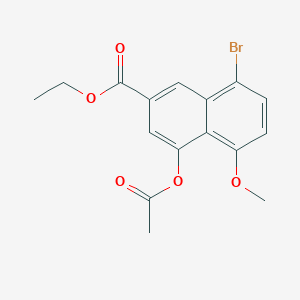
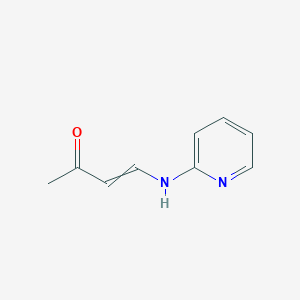
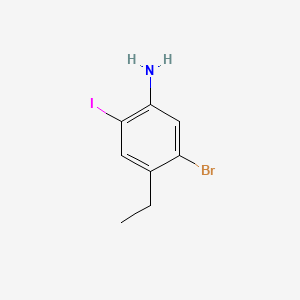

![4-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]-5-methyl-2-furancarboxylic acid](/img/structure/B13932979.png)



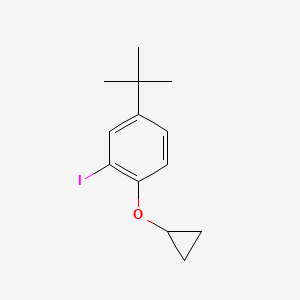
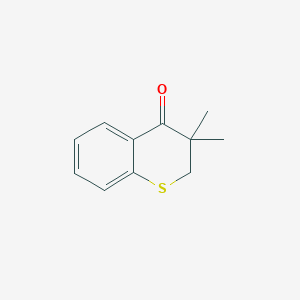
![Benzyl methyl(2-oxospiro[3.5]nonan-7-YL)carbamate](/img/structure/B13933013.png)

